REACTION_CXSMILES
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[CH2:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1)[CH3:2].C(OC(=O)C)(=O)C.[N+:17]([O-])([OH:19])=[O:18]>>[CH2:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[C:5]([N+:17]([O-:19])=[O:18])[CH:4]=1)[CH3:2]
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Name
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|
Quantity
|
15 g
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Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(N)C=C1
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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[N+](=O)(O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was warmed to rt over 30 min
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Duration
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30 min
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Type
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CUSTOM
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Details
|
recooled to 0° C.
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Type
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CUSTOM
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Details
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the reaction mixture was quenched into an ice-water bath
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Type
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FILTRATION
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Details
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the resulting slurry was filtered
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Type
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CUSTOM
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Details
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the filter cake was dried in vacuo
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Type
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DISSOLUTION
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Details
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The crude solid product was dissolved in 6M HCl (100 mL)
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Type
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TEMPERATURE
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Details
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dioxane (60 mL), and the resulting mixture was heated at 0° C
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Type
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WAIT
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Details
|
After 3 h
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Duration
|
3 h
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was cooled to rt
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
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Type
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ADDITION
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Details
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The crude residue was suspended in EtOAc and neutralized via addition of 6N NaOH
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
|
Details
|
the aq. layer was extracted with EtOAc
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Type
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WASH
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Details
|
The combined organics were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
C(C)C1=CC(=C(N)C=C1)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |